N-[3-(1H-benzimidazol-2-yl)phenyl]-4-[(2,2-dimethylpropanoyl)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(1H-1,3-Benzodiazol-2-yl)phenyl]-4-(2,2-dimethylpropanamido)benzamide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a versatile heterocyclic nucleus present in various bioactive compounds, including those with antiulcer, antihypertensive, anticoagulant, antiallergic, analgesic, anti-inflammatory, antimicrobial, antiviral, antiparasitic, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(2,2-dimethylpropanamido)benzamide typically involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators. The reaction is carried out in dimethyl formamide as a solvent under relatively mild conditions . The compound can also be synthesized and characterized by 1H NMR, IR, elemental, and X-ray analysis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves the use of high-yield synthetic routes under controlled conditions to ensure the purity and stability of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(2,2-dimethylpropanamido)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of amine derivatives.
Scientific Research Applications
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(2,2-dimethylpropanamido)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(2,2-dimethylpropanamido)benzamide involves its interaction with specific molecular targets and pathways. The benzimidazole nucleus is known to interact with various enzymes and receptors, leading to its diverse biological activities. The compound may inhibit specific enzymes or modulate receptor activity, resulting in its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(1H-1,3-benzodiazol-2-yl)benzamide: Shares the benzimidazole nucleus and exhibits similar biological activities.
N’-(1,3-benzothiazol-2-yl)-arylamides: These compounds also contain a heterocyclic nucleus and have been studied for their antibacterial properties.
Uniqueness
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(2,2-dimethylpropanamido)benzamide is unique due to its specific structural features, including the presence of both benzimidazole and benzamide moieties. This combination enhances its potential biological activities and makes it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C25H24N4O2 |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-(2,2-dimethylpropanoylamino)benzamide |
InChI |
InChI=1S/C25H24N4O2/c1-25(2,3)24(31)27-18-13-11-16(12-14-18)23(30)26-19-8-6-7-17(15-19)22-28-20-9-4-5-10-21(20)29-22/h4-15H,1-3H3,(H,26,30)(H,27,31)(H,28,29) |
InChI Key |
GCMHBHBSRRNKRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.